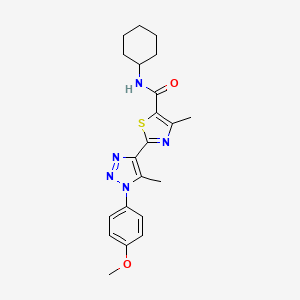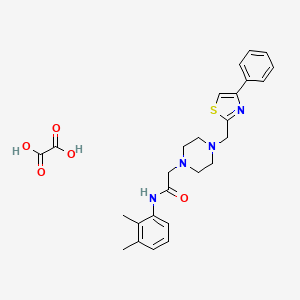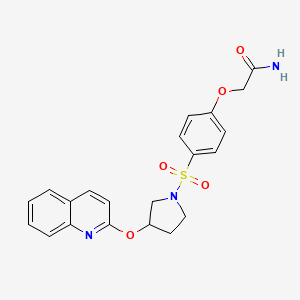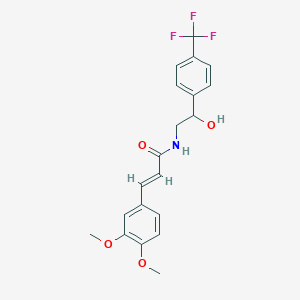![molecular formula C15H18ClNO3 B2898916 N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418732-01-9](/img/structure/B2898916.png)
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in bacteria such as Acinetobacter baumannii. This enzyme is responsible for the resistance of these bacteria to carbapenem antibiotics, which are often used as a last resort in the treatment of bacterial infections. The emergence of carbapenem-resistant bacteria has become a major public health concern, and the study of OXA-23 and its mechanism of action is crucial in developing new strategies for the treatment of these infections.
Wirkmechanismus
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a carbapenemase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacterial infections. The enzyme works by breaking the beta-lactam ring in the antibiotic, which is essential for its antibacterial activity. Once the ring is broken, the antibiotic is no longer able to bind to its target site in the bacterial cell wall, and the infection is able to persist.
Biochemical and Physiological Effects:
The production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has significant physiological effects on bacteria such as Acinetobacter baumannii. The resistance to carbapenem antibiotics allows these bacteria to persist and cause infections that are difficult to treat. In addition, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has been shown to alter the bacterial cell wall and membrane, affecting its permeability and ability to interact with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has several advantages and limitations for lab experiments. One advantage is that the enzyme is relatively stable and can be purified for biochemical studies. However, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in bacteria can be challenging, and the transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene between bacteria can be unpredictable.
Zukünftige Richtungen
There are several future directions for the study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action. One direction is the development of new antibiotics that are not affected by the enzyme, such as beta-lactamase inhibitors. Another direction is the exploration of alternative strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of RNA interference or small molecule inhibitors. Finally, researchers are also investigating the role of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in the virulence of Acinetobacter baumannii and its potential as a target for vaccine development.
Synthesemethoden
The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves the genetic transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene, which codes for the production of the enzyme, from one bacterium to another. This transfer can occur through various mechanisms such as plasmids, transposons, and integrons. Once the gene is transferred, the bacterium is able to produce the N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide enzyme, which confers resistance to carbapenem antibiotics.
Wissenschaftliche Forschungsanwendungen
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has important implications for the development of new antibiotics and the treatment of carbapenem-resistant bacterial infections. Researchers are currently exploring various strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of enzyme inhibitors and the development of new antibiotics that are not affected by the enzyme.
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWQMKRASKMHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2898834.png)
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2898835.png)

![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)
![5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2898841.png)

![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)


![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)